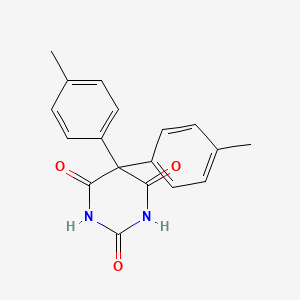
5,5-Bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Número de catálogo B8617459
Peso molecular: 308.3 g/mol
Clave InChI: UYUAXPYRRVOWKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04628056
Procedure details


In a 500 cc. 3-necked flask fitted with a reflux condenser, a mercury seal stirrer and a thermometer in a well, were placed 16 g. of alloxan monohydrate and 60 g. of sulfuric acid, sp.gr. 1.84. Then 75 cc. of toluene were added through the reflux condenser and the mixture heated in an oil-bath, with stirring for four and one-half hours at 75°-80°. After this time the reaction mixture was cooled, most of the toluene later decanted, and the sirupy sulfuric acid later poured into 150 cc. of cold water. The precipitated material was filtered and washed in a beaker with 100 cc. of water and refiltered. After drying in a vacuum this material was dissolved in 160 cc. of boiling glacial acetic acid, filtered and allowed to crystallize.





Identifiers


|
REACTION_CXSMILES
|
O.[NH:2]1[C:10](=[O:11])[C:8](=O)[C:6](=[O:7])[NH:5][C:3]1=[O:4].S(=O)(=O)(O)O.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Hg]>[C:17]1([CH3:23])[CH:22]=[CH:21][C:20]([C:8]2([C:20]3[CH:21]=[CH:22][C:17]([CH3:23])=[CH:18][CH:19]=3)[C:10](=[O:11])[NH:2][C:3](=[O:4])[NH:5][C:6]2=[O:7])=[CH:19][CH:18]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.N1C(=O)NC(=O)C(=O)C1=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Hg]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for four and one-half hours at 75°-80°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
3-necked flask fitted with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated in an oil-bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
later decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the sirupy sulfuric acid later poured into 150 cc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated material was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in a beaker with 100 cc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying in a vacuum this material
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 160 cc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
of boiling glacial acetic acid, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)C1(C(NC(NC1=O)=O)=O)C1=CC=C(C=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
